5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
BenchChem offers high-quality 5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-11(2)31-22-25-20-19(21(28)26-22)17(12-5-6-15-16(7-12)30-10-29-15)18-13(24-20)8-23(3,4)9-14(18)27/h5-7,11,17H,8-10H2,1-4H3,(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZIKRIGXBVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC5=C(C=C4)OCO5)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure with potential pharmacological applications. Its molecular formula is , and it has garnered interest due to its diverse biological activities including antitumor and antidiabetic properties.
Chemical Structure
The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The findings indicate that the compound exhibits significant growth inhibition with IC50 values generally below 5 μM. In particular:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | < 5 |
| MCF7 (Breast Cancer) | < 5 |
| HeLa (Cervical Cancer) | < 5 |
This suggests that the compound could be a promising candidate for further development in cancer therapy .
Antidiabetic Activity
The compound has also been tested for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results demonstrated a significant inhibitory effect with an IC50 value comparable to standard antidiabetic drugs such as acarbose.
| Compound | IC50 (μM) | Standard (Acarbose) |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)... | 15.20 ± 0.30 | 37.38 ± 1.37 |
These results indicate that the compound may serve as an effective agent in managing blood glucose levels .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymes : The compound's structure allows it to effectively inhibit enzymes like α-glucosidase and potentially others involved in tumorigenesis.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress pathways within cells.
Study on Antitumor Effects
In a study published in Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against different cancer cell lines. The most potent derivatives were found to significantly reduce cell viability compared to untreated controls .
Study on Antidiabetic Effects
Another investigation focused on the antidiabetic properties of the compound through in vivo models. Administration of the compound resulted in a marked decrease in blood glucose levels over a treatment period of 28 days .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance:
- A study synthesized various derivatives of 5-(benzo[d][1,3]dioxol-5-yl) compounds and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed high levels of inhibition against Sarcina and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 80 nM for the most effective compounds .
Antimicrobial Potential
The compound's structure suggests it could be a candidate for developing new antimicrobial agents. The presence of the benzo[d][1,3]dioxole group is associated with enhanced biological activity due to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound | Structure Feature | Activity | MIC (nM) |
|---|---|---|---|
| 4e | Pyrrolidinomethanone derivative | High against Sarcina | 80 |
| 6c | Hydroxypiperidinoethanone derivative | Moderate against Sarcina | 90 |
| 4c | Hydroxy piperidinone derivative | Low against Staphylococcus aureus | 110 |
Future Research Directions
Given the promising antibacterial activity observed in preliminary studies, further research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.
- Mechanism of Action : Investigating how the compound interacts at a molecular level with bacterial targets to better understand its antimicrobial mechanisms.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery systems.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
